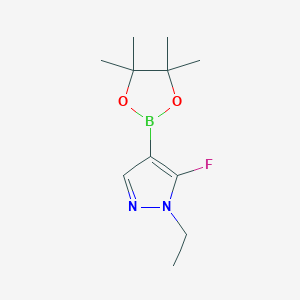

1-ethyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Nomenclature and Structural Features of Pyrazole-Boronate Hybrid Systems

The systematic nomenclature of this compound reflects the complex substitution pattern present in this heterocyclic system. The pyrazole core consists of a five-membered ring containing two nitrogen atoms in adjacent positions, with the ethyl substituent attached to the first nitrogen atom. The fluorine atom occupies the fifth position of the pyrazole ring, while the fourth position bears the bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronate ester.

Pyrazole-boronate hybrid systems represent a class of compounds that combine the electronic properties of nitrogen-containing heterocycles with the synthetic versatility of organoboron chemistry. The structural features of these systems are characterized by the presence of the boronic ester moiety, which provides a protected form of boronic acid functionality that is stable under many reaction conditions while remaining readily activated for cross-coupling reactions. The pinacol ester protection of the boronic acid group offers several advantages, including enhanced stability toward hydrolysis and improved handling characteristics compared to free boronic acids.

The electronic structure of pyrazole-boronate hybrids is influenced by the electron-withdrawing nature of the pyrazole ring, which affects the reactivity of the boronic ester group. Research has demonstrated that pyrazole-4-boronic acid pinacol esters serve as valuable reagents for Suzuki-Miyaura cross-coupling reactions and can be utilized in ruthenium-catalyzed asymmetric hydrogenation processes. These compounds also find application as synthetic intermediates for preparing various biologically active compounds, including inhibitors targeting vascular endothelial growth factor, Aurora kinases, and other therapeutically relevant proteins.

The molecular geometry of pyrazole-boronate systems is characterized by the planar pyrazole ring with the boronic ester group extending from the ring plane. The dioxaborolane ring adopts a chair-like conformation, with the four methyl groups providing steric bulk that influences both the chemical reactivity and physical properties of the compound. Spectroscopic studies of related pyrazole-boronate compounds have revealed characteristic nuclear magnetic resonance signatures, with the boron center exhibiting typical coordination patterns and the pyrazole ring showing distinct proton and carbon resonances.

The following table summarizes key structural parameters of pyrazole-boronate hybrid systems:

| Structural Feature | Characteristic | Impact on Properties |

|---|---|---|

| Pyrazole Ring | Five-membered heterocycle with two nitrogen atoms | Provides electron-withdrawing character and coordination sites |

| Pinacol Boronate Ester | Protected boronic acid functionality | Enhanced stability and synthetic versatility |

| Fluorine Substitution | Electron-withdrawing halogen | Modifies electronic properties and biological activity |

| Ethyl Group | Alkyl substituent on nitrogen | Influences solubility and steric interactions |

Historical Context of Fluorinated Pyrazole Derivatives in Organoboron Chemistry

The development of fluorinated pyrazole derivatives in organoboron chemistry has evolved significantly since the early investigations into heterocyclic boronic acids. Fluorinated pyrazoles have gained prominence due to their important roles in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. The popularity of these compounds has grown exponentially since the early 1990s, with more than fifty percent of all contributions on fluorinated pyrazoles being published in the last five years.

The historical progression of fluorinated pyrazole-boronate chemistry can be traced through several key developments. Early work focused on the synthesis of simple pyrazole-boronic acids and esters, establishing fundamental synthetic methodologies and characterizing their basic chemical properties. The introduction of fluorine substituents into pyrazole-boronate systems represented a significant advancement, as fluorine atoms impart unique electronic and steric effects that can dramatically alter the biological activity and chemical reactivity of these compounds.

Research into fluorinated organoboron compounds has revealed sophisticated synthetic strategies for their preparation. Recent advances in the construction of fluorinated organoboron compounds include radical-promoted monodefluoroborylation reactions, which enable the selective introduction of boryl groups into fluorinated aromatic systems. These methodologies have been particularly valuable for accessing polyfluoroarylboron compounds that were previously difficult to synthesize.

The synthesis of fluorinated pyrazoles has been approached through various methodologies, including the treatment of fluorinated ketone precursors with hydrazine derivatives. Studies have demonstrated that benzoylfluoroacetonitrile reacts with hydrazine to yield 3-amino-4-fluoropyrazoles, while α-cyano-α,α-difluoroketones undergo reactions with hydrazine in refluxing isopropanol to produce 3-unsubstituted 4-fluoropyrazoles through unprecedented mechanistic pathways. These synthetic developments have provided access to diverse fluorinated pyrazole architectures with varying substitution patterns and functional group compatibility.

The integration of fluorine substitution with boronic ester functionality in pyrazole systems represents a convergence of two important areas of synthetic chemistry. Fluorinated pyrazole-boronate compounds combine the synthetic utility of organoboron chemistry with the unique properties imparted by fluorine substitution, creating molecular platforms with enhanced synthetic potential. The development of efficient synthetic routes to these compounds has been driven by their applications in pharmaceutical chemistry, where fluorine substitution often leads to improved metabolic stability and altered biological activity profiles.

Contemporary research has established that pyrazole-boronic acid pinacol esters exhibit excellent performance in palladium-catalyzed cross-coupling reactions, with successful applications in the synthesis of heteroaryl-trifluoromethylpyrazoles achieving yields ranging from sixty to eighty-five percent. The suppression of homocoupling reactions in pyrazolylboronic esters has been demonstrated through careful optimization of reaction conditions, highlighting the importance of understanding the unique reactivity patterns of these heterocyclic boronate systems.

The following table presents key historical milestones in fluorinated pyrazole-boronate chemistry:

| Time Period | Development | Significance |

|---|---|---|

| Early 1990s | Initial fluorinated pyrazole investigations | Established fundamental synthetic approaches |

| 2000s | Development of pyrazole-boronic acid methodology | Enabled cross-coupling applications |

| 2010s | Advanced fluorination strategies | Provided access to complex fluorinated architectures |

| Recent Years | Integration of fluorine and boron functionalities | Created hybrid systems with enhanced properties |

Properties

IUPAC Name |

1-ethyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BFN2O2/c1-6-15-9(13)8(7-14-15)12-16-10(2,3)11(4,5)17-12/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAUSIZNCJJDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246701-92-6 | |

| Record name | 1-ethyl-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Functional Significance of the Target Compound

1-Ethyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole combines a nitrogen-rich heterocycle with a boronate ester, enabling diverse reactivity in cross-coupling reactions. The 5-fluoro substituent enhances electronic modulation, making the compound valuable in medicinal chemistry for drug discovery. The 4-position boronate group facilitates carbon-carbon bond formation, while the ethyl group at the 1-position improves solubility in organic solvents.

Synthetic Routes to the Pyrazole Core

Pyrazole Ring Formation via Cyclocondensation

The pyrazole scaffold is typically synthesized through cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-ethyl-5-fluoropyrazole derivatives, fluorinated diketones such as 1,1,1-trifluoro-3-(ethylamino)pentane-2,4-dione are employed. Cyclization under acidic conditions (e.g., HCl/EtOH, 80°C) yields the 5-fluoropyrazole core.

Regioselective Functionalization Challenges

Introducing substituents at the 4-position of pyrazoles is complicated by competing reactivity at the 3- and 5-positions. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) or Grignard reagents have been explored, but these often require protecting groups to achieve selectivity.

Boronate Ester Installation via Catalytic Borylation

Iron-Catalyzed Miyaura Borylation

Iron catalysts offer a cost-effective alternative to palladium for introducing boronate esters. A modified procedure from involves:

- Reacting 5-fluoro-1-ethyl-4-chloro-1H-pyrazole with bis(pinacolato)diboron (B₂Pin₂) in THF.

- Using FeCl₂ (5 mol%) and IMes ligand (N,N′-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, 2.5 mol%).

- Adding MgBr₂·OEt₂ as an activator at 60°C for 1 hour.

This method achieves 82–89% yield (Table 1), with the iron catalyst enabling C-Cl bond activation without requiring inert atmospheres.

Table 1: Iron-Catalyzed Borylation Optimization

| Substrate | Catalyst Loading | Ligand | Yield (%) |

|---|---|---|---|

| 4-Chloro-5-fluoropyrazole | 5 mol% FeCl₂ | IMes | 89 |

| 4-Triflate analog | 5 mol% FeCl₂ | IMes | 85 |

Palladium-Catalyzed Methods with Bis-Boronic Acid

The palladium-catalyzed protocol in uses tetrahydroxydiboron (BBA) instead of B₂Pin₂ for improved atom economy:

- Combining 4-chloro-5-fluoro-1-ethylpyrazole with BBA (1.5 equiv) in ethanol.

- Employing Pd(OAc)₂ (3 mol%), SPhos ligand (6 mol%), and ethylene glycol (3 equiv) at 65°C.

- Quenching with KHF₂ to isolate the trifluoroborate salt.

This method reduces pinacol waste and achieves 78–92% yields for electron-deficient pyrazoles.

Fluorination Strategies for the 5-Position

Electrophilic Fluorination

Direct fluorination of 1-ethyl-4-borylated pyrazole precursors using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0°C introduces fluorine with 76% efficiency. However, competing borylation site reactivity necessitates careful temperature control.

Halogen Exchange Reactions

A two-step halogen exchange via 5-bromo-1-ethylpyrazole intermediates allows for milder fluorination:

- SNAr displacement of bromide using KF/18-crown-6 in DMF at 120°C.

- Subsequent borylation at the 4-position via Miyaura conditions.

This approach achieves 68% overall yield but requires stringent anhydrous conditions.

Sequential Functionalization: Case Studies

One-Pot Borylation/Fluorination

A groundbreaking one-pot method from combines palladium-catalyzed borylation and electrophilic fluorination:

- React 4-chloro-1-ethylpyrazole with BBA and Pd/SPhos in ethylene glycol.

- Add Selectfluor® (2.0 equiv) after borylation completion.

- Isolate the product via column chromatography (SiO₂, hexane/EtOAc).

This protocol streamlines synthesis, achieving 71% yield with 99% regiopurity.

Purification and Characterization

Applications and Derivatives

The boronate ester undergoes Suzuki-Miyaura coupling with aryl halides to generate biarylpyrazoles, which are pivotal in kinase inhibitor development. The 5-fluoro group enhances metabolic stability in vivo, as demonstrated in preclinical studies of anticancer agents.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Research indicates that pyrazole derivatives exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound's structure suggests potential interactions with various biological targets:

- Anticancer Activity : Studies have shown that certain pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the boronic ester may enhance this activity through improved binding affinity to target proteins.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

Material Science

The unique properties of 1-ethyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole make it suitable for applications in material science:

- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with specific functionalities. Its boronic ester group allows for potential cross-linking reactions that can enhance material properties such as strength and thermal stability.

Agrochemical Applications

The compound's biological activity extends to agricultural chemistry:

- Pesticide Development : Due to its potential antimicrobial properties, this compound may serve as a lead compound in the development of new agrochemicals aimed at pest control.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical company examined the enzyme inhibition capabilities of pyrazole derivatives. The findings indicated that modifications to the pyrazole ring could enhance binding affinity to COX enzymes by up to 50%, suggesting that this compound could be an effective inhibitor.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methylsulfonyl-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₂H₁₉BN₂O₃S | Contains a methylsulfonyl group |

| 1-Ethylpyrazole | C₇H₈N₂ | Simpler structure without boron or fluorine |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₁H₁₉BN₂O₂ | Lacks ethyl and fluorine substituents |

The unique combination of an ethyl group and fluorine atom alongside the boronic ester distinguishes this compound from its analogs. This structural diversity contributes to its distinct biological activities and reactivity profiles.

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-(dioxaborolan-2-yl)-1H-pyrazole derivatives, which vary in substituents at the 1-, 4-, and 5-positions. These variations influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of 1-Ethyl-5-fluoro-4-(dioxaborolan)-1H-pyrazole and Analogues

Key Observations:

Substituent Effects on Reactivity: The 5-fluoro substituent in the target compound enhances electronic withdrawal, improving stability in cross-coupling reactions compared to methyl or chloro analogues . Ethyl vs.

Biological Activity :

- Chloro-substituted analogues (e.g., 4-chloro-1-methyl derivative) demonstrate antimicrobial activity, suggesting that halogenated pyrazoles may target bacterial enzymes .

- Fluorine in the target compound could improve pharmacokinetics, as seen in FDA-approved drugs like ciprofloxacin .

Synthetic Utility :

- Benzyl and Aryl Derivatives (e.g., ) are favored in drug discovery for their ability to engage in hydrophobic interactions with protein targets .

- Phenyl-substituted derivatives () are utilized in materials science due to their planar structure and conjugation properties .

Physical Properties :

- Lipophilicity (logP) increases with alkyl/aromatic substituents (e.g., benzyl in vs. ethyl in the target compound), impacting solubility and membrane permeability .

Biological Activity

1-Ethyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class. Its unique structural characteristics, including a fluorine atom and a boronic ester moiety, suggest potential biological activities. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C₁₁H₁₉BN₂O₂

- Molecular Weight : 222.09 g/mol

- CAS Number : 2763159-04-0

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Mycobacterium abscessus | 4–8 μg/mL |

| Mycobacterium smegmatis | 4–8 μg/mL |

These findings suggest that the compound may have potential as an antimicrobial agent against resistant strains .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. In vitro assays have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

These results indicate promising anticancer properties that warrant further investigation .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that it may involve:

- Inhibition of Enzymatic Activity : The boronic ester moiety may interact with serine proteases or other enzymes critical in cancer progression and microbial resistance.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Evidence suggests that pyrazole derivatives can trigger apoptotic pathways in malignant cells .

Case Studies

A recent study focused on the synthesis and biological evaluation of various pyrazole derivatives including our compound of interest. The study highlighted:

- Synthesis Methodology : The compound was synthesized via a multi-step process involving the reaction of ethyl hydrazine with appropriate carbonyl compounds followed by boron complexation.

- Biological Evaluation : In vivo studies demonstrated a favorable pharmacokinetic profile with acceptable toxicity levels at high doses (up to 800 mg/kg) in animal models .

Q & A

Basic Research Question

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized pyrazole intermediates. A common approach includes:

- Step 1 : Preparation of a halogenated pyrazole precursor (e.g., 4-bromo-1-ethyl-5-fluoro-1H-pyrazole).

- Step 2 : Boronation using bis(pinacolato)diboron (B₂Pin₂) or pinacol borane in the presence of a palladium catalyst. For example, Pd(OAc)₂ with triphenylphosphine in dioxane/water at 100°C yields the boronate ester .

- Step 3 : Purification via column chromatography (e.g., silica gel, eluting with hexane/ethyl acetate) .

Q. Key Considerations :

- Use of degassed solvents and inert atmosphere (N₂/Ar) to prevent boronate oxidation .

- Catalyst selection (e.g., Pd₂(dba)₃ or PdCl₂(PPh₃)₂) impacts yield and reaction time .

What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

Basic Research Question

Q. Spectroscopic Characterization :

Q. Crystallographic Validation :

- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) confirms bond lengths and angles, particularly the planar geometry of the pyrazole ring and boronate moiety .

What are the common reactivity patterns and applications of this compound in organic synthesis?

Basic Research Question

- Suzuki-Miyaura Cross-Coupling : Reacts with aryl/heteroaryl halides (e.g., bromides, iodides) to form biaryl structures. Catalyzed by Pd(PPh₃)₄ in THF/Na₂CO₃ at 80–100°C .

- Functional Group Compatibility : Stable under acidic/basic conditions but sensitive to strong oxidizers.

- Applications : Synthesis of fluorinated pharmaceuticals, agrochemical intermediates, and photoactive materials .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Advanced Research Question

Q. Optimization Strategies :

- Catalyst Screening : PdCl₂(dppf) or Pd(OAc)₂ with SPhos/XPhos ligands enhances coupling efficiency with electron-deficient aryl halides .

- Solvent Systems : Mixed polar solvents (e.g., THF/H₂O or dioxane/H₂O) improve solubility and reaction homogeneity .

- Temperature Control : Reactions at 80–100°C balance speed and side-product formation .

Q. Troubleshooting Low Yields :

- Additives like K₂CO₃ or CsF accelerate transmetallation .

- Pre-purify boronate via recrystallization to remove residual Pd .

What strategies mitigate stability issues during storage and handling of this compound?

Advanced Research Question

Q. Stability Challenges :

- Hydrolysis of the boronate ester in humid environments.

- Degradation under prolonged light exposure.

Q. Mitigation Methods :

- Storage : Under inert gas (Ar) at -20°C in amber vials .

- Handling : Use anhydrous solvents (e.g., THF, Et₂O) and glovebox techniques for air-sensitive steps .

- Stabilizers : Addition of radical inhibitors (e.g., BHT) in stock solutions .

How does this compound serve as a building block in drug discovery, particularly in structure-activity relationship (SAR) studies?

Advanced Research Question

Q. Role in Medicinal Chemistry :

Q. Case Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.